molecular formula C20H15Cl2N5OS B2972923 N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893916-16-0

N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2972923
CAS No.: 893916-16-0
M. Wt: 444.33
InChI Key: DLEDYTLGTYXCRI-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a thioacetamide linker and substituted aromatic groups. Its core structure includes:

  • A pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system known for diverse pharmacological applications.
  • A 4-chlorophenyl group at the 1-position of the pyrazolo-pyrimidine core.
  • A thioacetamide bridge (-S-CH2-C(=O)-) at the 4-position, connecting to a 2-chlorobenzyl substituent.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5OS/c21-14-5-7-15(8-6-14)27-19-16(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-3-1-2-4-17(13)22/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDYTLGTYXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in oncology. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a thioacetamide moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is C18H12Cl2N4SC_{18}H_{12}Cl_2N_4S with a molecular weight of approximately 387.29 g/mol . The structural characteristics suggest potential interactions with various biological targets, particularly those involved in cancer progression.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. It is hypothesized to act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Studies have shown that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds can inhibit tumor cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance or diminish its potency. For instance, variations in substituents on the benzyl and thioacetamide groups have been shown to affect binding affinity to CDK2 and other targets .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals notable differences in biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Pyrazolo[3,4-d]pyrimidine derivativesSimilar core structureAnticancer activityVarying substituents affect potency
8-Chloro-pyrazolo[3,4-d]pyrimidineChlorine substitution at different positionsCDK inhibitionEnhanced selectivity for certain CDKs
Thiazole derivativesIncorporation of thiazole ringAntimicrobial propertiesBroader spectrum against bacteria

This table illustrates how modifications in substituents lead to variations in biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound. Notably:

  • In vitro Studies : Research has demonstrated that this compound effectively inhibits CDK2 activity, leading to reduced proliferation of cancer cells. In vitro assays reported IC50 values as low as 10 nM against MCF-7 and HCT-116 cell lines .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions with CDK2, suggesting that the compound could serve as a lead for further drug development targeting this kinase .
  • Toxicity Assessments : Preliminary toxicity studies on human embryonic kidney cells (HEK-293) indicated that the compound exhibits low cytotoxicity, making it a promising candidate for further development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives vary significantly in substituents, which influence their physicochemical and biological profiles. Key comparisons include:

(a) Substituents on the Pyrimidine Core
  • Methyl, Ethyl, and Propyl Groups :
    • 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-...pyrimidin-4-amine ():
  • Methyl substituent at the 6-position yields a melting point (MP) of 202–203°C and 50% synthesis yield.
  • Ethyl and propyl analogs show lower MPs (193–195°C and 154–156°C, respectively) and reduced yields (39% and 34%), indicating steric bulk impacts crystallinity and reaction efficiency .

  • Thioether Linkages :

    • 2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole ():
  • A thio-linked benzothiazole group achieves 71% yield, suggesting stable thioether formation under optimized conditions .
(b) Aromatic Substituents
  • Chlorophenyl vs. Fluorophenyl :
    • N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide ():
  • A 3-chlorophenyl group at the 1-position and a 4-acetamidophenyl on the acetamide result in a molecular weight (MW) of 452.9 .
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide ():
(c) Morpholino and Piperazine Modifications
  • 1-(2-Chloro-2-phenylethyl)-N-(2-chlorobenzyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Incorporation of a morpholinoethylthio group increases MW to 543.51 and lowers MP to 121–122°C, reflecting enhanced solubility due to the hydrophilic morpholine ring .

Physicochemical Properties

Table 1: Comparative Data for Selected Analogs
Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound ~455.3* N/A N/A 4-Cl-phenyl, 2-Cl-benzyl, thioacetamide -
1-(2-Chloro-2-(4-Cl-phenyl)ethyl)-6-methyl-N-phenyl-...pyrimidin-4-amine - 202–203 50 6-methyl, N-phenyl
N-(4-acetamidophenyl)-2-((1-(3-Cl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 452.9 N/A N/A 3-Cl-phenyl, 4-acetamidophenyl
1-(2-Cl-2-phenylethyl)-N-(2-Cl-benzyl)-6-((2-morpholinoethyl)thio)-...pyrimidin-4-amine 543.51 121–122 48 Morpholinoethylthio, 2-Cl-benzyl
2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole (2u) - N/A 71 Ethoxyethoxyethyl, benzothiazole

*Calculated based on molecular formula C₂₁H₁₇Cl₂N₅OS .

Q & A

Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide?

The compound is synthesized via nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and α-chloroacetamides. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with 2-chloro-N-(4-chlorobenzyl)acetamide under reflux conditions in acetone or DMF yields the target compound. Potassium carbonate is often used as a base to facilitate the reaction, with yields averaging 60–75% after purification by recrystallization .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS). Key NMR signals include aromatic protons (δ 7.42–7.58 ppm for chlorophenyl groups) and thioacetamide NH protons (δ 10.10–13.30 ppm). Tautomeric forms (amine/imine) are identified via split NH peaks in NMR . X-ray crystallography may further resolve stereochemical ambiguities, as demonstrated for analogous pyrimidine derivatives .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or methanol) are standard. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can tautomeric equilibria (amine/imine forms) influence the compound’s reactivity in biological assays?

Tautomerism affects hydrogen-bonding capacity and binding affinity to target proteins. For pyrazolo-pyrimidine derivatives, the imine form typically enhances interactions with ATP-binding pockets in kinases. Quantitative analysis via NMR integration (e.g., 50:50 amine:imine ratio in similar compounds ) or computational methods (DFT calculations) can predict dominant tautomers under physiological conditions.

Q. What strategies address low yield in the thioacetamide coupling step?

Yield optimization involves:

  • Temperature control : Prolonged stirring at 50–60°C improves reaction completion.
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) or phase-transfer agents may accelerate nucleophilic substitution.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. How does the chlorobenzyl substituent impact pharmacokinetic properties?

The 2-chlorobenzyl group increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with non-halogenated analogs show ~2-fold higher plasma stability in rodent models. Metabolic stability assays (e.g., liver microsomes) are recommended to assess oxidative dechlorination risks .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Kinase profiling : Use recombinant kinases (e.g., JAK2, EGFR) with ADP-Glo™ assays to measure IC50 values.
  • Cellular assays : Proliferation inhibition in cancer cell lines (e.g., MCF-7, HepG2) via MTT or CellTiter-Glo®.
  • Binding mode analysis : Molecular docking (PDB: 1M17 for JAK2) predicts interactions with the hinge region .

Q. How can conflicting bioactivity data between structural analogs be resolved?

Discrepancies often arise from differences in substituent positioning (e.g., 4-chlorophenyl vs. 3-chlorophenyl). Systematic SAR studies with analogs (varying halogen positions or pyrimidine substituents) can isolate critical pharmacophores. Meta-chlorine substitution, for instance, may sterically hinder target binding compared to para-substitution .

Methodological Guidance

Designing a stability study under physiological conditions:

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Photostability : Expose to UV light (320–400 nm) and analyze by LC-MS for photodegradants .

Statistical optimization of reaction parameters (DoE approach):
Apply a Box-Behnken design to optimize temperature (X1: 40–80°C), solvent ratio (X2: DMF/acetone 1:1–3:1), and catalyst loading (X3: 0–5 mol%). Response surface modeling identifies ideal conditions (e.g., X1=60°C, X2=2:1, X3=2.5 mol%) for maximal yield .

Key Challenges and Future Directions

  • Metabolic profiling : UPLC-QTOF-MS/MS studies to identify Phase I/II metabolites.
  • Crystallography : Resolve tautomer-dependent crystal packing for co-crystallization with target proteins.
  • Hybrid analogs : Incorporate sulfone or phosphonate moieties to modulate solubility and selectivity .

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